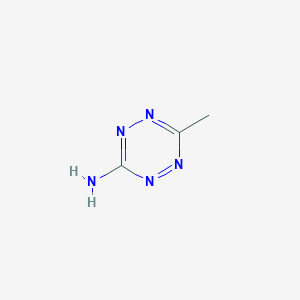

6-Methyl-1,2,4,5-tetrazin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H5N5 |

|---|---|

Molecular Weight |

111.11g/mol |

IUPAC Name |

6-methyl-1,2,4,5-tetrazin-3-amine |

InChI |

InChI=1S/C3H5N5/c1-2-5-7-3(4)8-6-2/h1H3,(H2,4,7,8) |

InChI Key |

FUKPCBSHGNHMJC-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(N=N1)N |

Canonical SMILES |

CC1=NN=C(N=N1)N |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 6 Methyl 1,2,4,5 Tetrazin 3 Amine and Analogues

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The inverse electron demand Diels-Alder (IEDDA) reaction is a cornerstone of the reactivity of 1,2,4,5-tetrazines. rsc.org This powerful, catalyst-free cycloaddition is noted for its rapid kinetics and high specificity, making it a premier bioorthogonal reaction. nih.govresearchgate.net It involves the [4+2] cycloaddition between an electron-poor diene, the tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne. rsc.orgnih.gov

Fundamental Principles and Reaction Kinetics of Tetrazine IEDDA

The IEDDA reaction proceeds via a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, releasing dinitrogen gas (N₂) to yield a stable dihydropyridazine (B8628806) product. google.com This release of N₂ makes the reaction essentially irreversible. nih.gov

According to frontier molecular orbital (FMO) theory, the reaction's rapid kinetics are attributed to the small energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile. eur.nl Electron-withdrawing substituents on the tetrazine ring lower its LUMO energy, which generally accelerates the reaction rate. eur.nlresearchgate.net The reaction's progress can often be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic absorption band in the visible spectrum (around 510–550 nm). eur.nl

The reaction rates for IEDDA reactions are exceptionally fast, with second-order rate constants spanning from 1 to 10⁶ M⁻¹s⁻¹. eur.nl

Strain-Promoted Inverse Electron Demand Diels-Alder (SPIEDDA) Reactions

A significant advancement in IEDDA chemistry is the use of strained dienophiles, a reaction class known as Strain-Promoted Inverse Electron Demand Diels-Alder (SPIEDDA). Dienophiles such as trans-cyclooctenes (TCO) are widely used due to their high reactivity, which is a direct result of the ring strain. nih.govresearchgate.net This pre-distortion of the dienophile towards the transition state geometry significantly lowers the activation energy of the cycloaddition, leading to dramatically increased reaction rates compared to unstrained analogues. researchgate.net

The reaction between tetrazines and TCO is exceptionally fast and specific, showing no cross-reactivity with biological nucleophiles like thiols or amines. nih.gov This high reactivity and orthogonality have made SPIEDDA a crucial tool for in vivo chemistry and biological labeling. nih.govd-nb.info

Influence of Substituents on IEDDA Reactivity and Stability

The substituents on the 1,2,4,5-tetrazine (B1199680) ring have a profound impact on both its reactivity in IEDDA reactions and its intrinsic stability. A general trade-off exists: increasing reactivity often leads to decreased stability. eur.nlnih.gov

Electron-Withdrawing Groups (EWGs): Substituents like pyridyl or pyrimidyl groups are electron-withdrawing. They lower the energy of the tetrazine's LUMO, which, according to FMO theory, strengthens the interaction with the dienophile's HOMO and increases the reaction rate. rsc.orgresearchgate.netnih.gov For example, 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine is known for its high reactivity but also exhibits lower stability. nih.gov However, the enhanced reactivity of some heteroaryl-substituted tetrazines cannot be explained by electronic effects alone; intramolecular repulsion and distortion of the tetrazine ring also play a key role in accelerating the cycloaddition. nih.govacs.org

Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) and amino (-NH₂) groups are electron-donating. These groups raise the LUMO energy of the tetrazine ring, which generally leads to slower IEDDA reaction rates compared to tetrazines with EWGs. rsc.orgnih.gov The deactivating effect of an amino substituent, as in 6-methyl-1,2,4,5-tetrazin-3-amine, can reduce its utility in applications where very fast kinetics are required. nih.gov

Stability: The stability of tetrazines in biological media often correlates inversely with the electron-withdrawing strength of their substituents. nih.govacs.org Highly reactive tetrazines with strong EWGs can be more susceptible to degradation by nucleophiles. acs.org In contrast, some non-electron-withdrawing substituents have been shown to increase reactivity without compromising stability, challenging the traditional reactivity/stability trade-off. nih.gov

The following table summarizes the general effects of different substituent types on tetrazine properties:

| Substituent Type | Effect on LUMO Energy | IEDDA Reactivity | General Stability | Example Substituent |

| Electron-Withdrawing | Lowers | Increases | Decreases | 2-Pyridyl |

| Electron-Donating | Raises | Decreases | Increases | Methyl, Amino |

Regioselectivity and Stereoselectivity in Cycloaddition Reactions

When an unsymmetrically substituted tetrazine, such as this compound, reacts with an unsymmetrical dienophile, the question of regioselectivity arises. The addition can theoretically produce two different regioisomers.

The outcome of the cycloaddition is governed by a combination of steric and electronic factors. sci-hub.se In many cases, the cycloaddition is highly regioselective, often yielding a single product. acs.org For some tetrazine isomers, it has been observed that the most electron-rich atom of the dienophile preferentially attaches to the C4 position of the tetrazine ring. nih.gov In other systems, steric hindrance plays a dominant role; the dienophile may preferentially attack the least sterically hindered carbon of the tetrazine ring. sci-hub.se While a single mode of cycloaddition across the C3/C6 positions is typical for 1,2,4,5-tetrazines, rare instances of cycloaddition across the N1/N4 positions have been observed under specific solvent conditions like hexafluoroisopropanol (HFIP). nih.gov

Dissociation and Click-to-Release Mechanisms

The IEDDA reaction has been ingeniously adapted for "click-to-release" applications, where the cycloaddition event triggers the cleavage of a chemical bond and subsequent release of a molecule of interest. nih.govrsc.orgmdpi.com This process typically involves a dienophile, such as a trans-cyclooctene (B1233481) (TCO), that is "caged" with a cargo molecule via a cleavable linker. nih.govresearchgate.net

The mechanism involves two key steps:

The "Click" : A rapid IEDDA reaction occurs between the tetrazine and the TCO-caged compound, forming the initial 4,5-dihydropyridazine intermediate. nih.govresearchgate.net

The "Release" : This intermediate undergoes a spontaneous elimination reaction, often via tautomerization, which cleaves the linker and liberates the cargo molecule. nih.govresearchgate.netrsc.org

The efficiency of the release is highly dependent on the structure of both the tetrazine and the TCO linker. The stability of the dihydropyridazine intermediate is critical; if it is too stable, the release will be slow or may not occur at all. researchgate.net The design of the tetrazine can influence this process; for instance, specific substituents can act as directing groups to facilitate the post-cycloaddition elimination step. researchgate.net

Nucleophilic Substitution Reactions

The electron-deficient 1,2,4,5-tetrazine ring is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity allows for the synthesis and functionalization of the tetrazine core. For example, commercially available 3,6-dichloro-1,2,4,5-tetrazine (B31795) can serve as a precursor where the chlorine atoms act as leaving groups, allowing for selective displacement by various nucleophiles. rsc.org

This methodology is a common route for introducing amino groups onto the tetrazine ring. The synthesis of compounds like this compound or its analogues can be achieved by reacting a halogenated or methylthio-substituted tetrazine with an appropriate amine nucleophile. nih.gov The conditions for these reactions, such as temperature and solvent, can be tuned to control the degree of substitution, enabling the creation of both symmetrically and asymmetrically functionalized tetrazines. ub.edu

Computational and Theoretical Investigations of 6 Methyl 1,2,4,5 Tetrazin 3 Amine

Quantum Chemical Methodologies Applied to Tetrazines

A variety of quantum chemical methodologies are employed to unravel the intricacies of tetrazine chemistry. Density Functional Theory (DFT) is a widely used approach, with functionals such as B3LYP, M06-2X, and ωB97X-D providing a good balance between computational cost and accuracy for studying the geometries, reaction barriers, and electronic properties of tetrazines. nih.govsciencepublishinggroup.comrsc.orghep.com.cn For instance, the B3LYP functional coupled with the 6-31G(d,p) basis set has been successfully used to estimate the theoretical properties and stable geometric configurations of tetrazine derivatives. hep.com.cn More computationally demanding ab initio methods like the Møller-Plesset perturbation theory (MP2) are also utilized for higher accuracy in single-point energy calculations. rsc.org

To account for the influence of the surrounding medium, solvation models are often incorporated into these calculations. The supermolecule approach, where explicit solvent molecules are included in the calculation, and implicit models like the SMD (Solvation Model based on Density) are common strategies to simulate solvent effects. nih.govacs.org Furthermore, enhanced sampling methods like metadynamics have been used to explore complex reaction free energy surfaces in explicit solvent, offering a more dynamic picture of reaction pathways. nih.gov

Table 1: Commonly Used Computational Methods for Tetrazine Studies

| Method Type | Examples | Application |

| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | Geometries, reaction barriers, electronic properties |

| Ab initio Methods | MP2 | High-accuracy energy calculations |

| Solvation Models | SMD, Supermolecule Approach | Simulating solvent effects |

| Enhanced Sampling | Metadynamics | Exploring free energy surfaces |

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 6-Methyl-1,2,4,5-tetrazin-3-amine is central to its reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for understanding these reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) reactions that tetrazines are known for. rsc.org In these reactions, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine diene is crucial. Electron-withdrawing substituents on the tetrazine ring lower the energy of the LUMO, enhancing the reaction rate. rsc.org

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential reaction pathways for tetrazines and identifying the transition states that govern the reaction rates. For this compound, several reaction pathways can be envisaged, including cycloadditions and nucleophilic additions.

Azaphilic vs. Nucleophilic Addition Pathways

While 1,2,4,5-tetrazines are well-known for undergoing IEDDA cycloaddition reactions, they can also be subject to nucleophilic attack. This can occur either at a carbon atom of the ring (nucleophilic aromatic substitution) or at one of the nitrogen atoms (azaphilic addition). acs.orguzh.chacs.org

Computational studies have shown that the competition between these pathways is subtle and can be influenced by the nature of the nucleophile and the substituents on the tetrazine ring. acs.orgnih.gov For the reaction of disubstituted 1,2,4,5-tetrazines with methyllithium, DFT calculations revealed that the azaphilic addition is kinetically favored, while the nucleophilic addition to a carbon atom is often thermodynamically preferred. acs.org The coordination of the organometallic reagent to the tetrazine nitrogen atoms was found to be a critical factor in determining the reaction outcome. acs.org

Role of Geometrical Distortion in Reactivity

The energy required to distort the reactants into their transition state geometries, known as the distortion or strain energy, plays a crucial role in the reactivity of tetrazines. nih.govsemanticscholar.orgacs.orgchemrxiv.orgnih.gov The distortion/interaction model, also referred to as the activation strain model, dissects the activation energy into the distortion energy of the reactants and the interaction energy between the distorted reactants. acs.orgnih.gov

Studies have revealed that intramolecular repulsion, for example between adjacent nitrogen atoms in certain substituted tetrazines, can pre-distort the molecule, lowering the distortion energy required to reach the transition state and thus accelerating the reaction. nih.govsemanticscholar.orgchemrxiv.org This concept helps to explain why some tetrazines exhibit unexpectedly high reactivity that cannot be solely attributed to electronic effects. nih.govchemrxiv.org For this compound, the interaction between the substituents and the nitrogen atoms of the ring could influence its ground-state geometry and, consequently, its reactivity.

Solvent Effects on Reaction Mechanisms

The solvent environment can significantly influence the reaction mechanisms and rates of tetrazine reactions. nih.govxjtu.edu.cnacs.org Computational studies often employ implicit solvent models, such as the SMD model, to account for the bulk solvent effects. nih.gov These models have shown good correlation with experimental data, particularly for predicting the reactivity of substituted tetrazines in solution. nih.gov

In some cases, explicit solvent molecules are included in the calculations to model specific hydrogen bonding interactions that can stabilize transition states. xjtu.edu.cn For example, in the reaction of 1,2,4,5-tetrazines with enamines, the use of hexafluoroisopropanol (HFIP) as a solvent was computationally shown to alter the reaction pathway from a classical cycloaddition to a novel rearrangement, a phenomenon not observed in common solvents like methanol (B129727) or chloroform. xjtu.edu.cn The ability of protic solvents to form hydrogen bonds with the tetrazine nitrogen atoms can stabilize polarized transition states, leading to rate acceleration in aqueous media. nih.govacs.org

Aromaticity and Stability Assessments of Tetrazine Rings

The 1,2,4,5-tetrazine (B1199680) ring is considered aromatic, possessing a delocalized 6π-electron system. nih.govmdpi.com Computational methods are used to quantify the aromaticity of the tetrazine ring and to assess its stability relative to its isomers. nih.govcolab.ws

X-ray crystallographic data, supported by computational geometry optimizations, show a planar structure with delocalized C-N and N-N bond lengths, which is characteristic of an aromatic system. nih.govmdpi.com Theoretical studies have compared the stability of the three tetrazine isomers (1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrazine), with 1,2,4,5-tetrazine generally being the most thermodynamically stable. nih.gov The formation of complexes with Lewis acids or anions can lead to a decrease in the aromaticity of the tetrazine ring. colab.ws The substituents on the this compound will modulate the electronic distribution within the aromatic ring, thereby influencing its stability and chemical properties.

Predictive Modeling for Reactivity and Substituent Effects

Computational and theoretical investigations play a crucial role in understanding and predicting the reactivity of this compound. Through the use of predictive modeling, researchers can elucidate the intricate effects of various substituents on the electronic structure and reaction kinetics of the tetrazine core. These models are instrumental in the rational design of novel tetrazine derivatives with tailored reactivity for specific applications.

Detailed Research Findings

Predictive modeling of this compound and related tetrazine structures predominantly focuses on their utility in inverse electron-demand Diels-Alder (iEDDA) reactions. The reactivity in these cycloadditions is highly sensitive to the nature of substituents on the tetrazine ring.

Early predictive models were often based on Frontier Molecular Orbital (FMO) theory. nih.govresearchgate.net According to FMO theory, the rate of an iEDDA reaction is governed by the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene (the tetrazine). For tetrazines, the relevant orbital is often the LUMO+1. nih.govacs.org Generally, electron-withdrawing substituents lower the energy of the LUMO and LUMO+1, leading to a smaller HOMO-LUMO gap and a faster reaction rate. researchgate.net Conversely, electron-donating groups are expected to increase the LUMO energy and decrease reactivity.

However, studies have shown that FMO theory alone is not always sufficient to accurately predict the reactivity of all substituted tetrazines. nih.gov More sophisticated computational models, such as those employing density functional theory (DFT), are necessary to account for other contributing factors. These models often incorporate distortion/interaction analysis, which dissects the activation energy of a reaction into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. nih.govresearchgate.netrsc.org

Research has revealed that for some classes of tetrazines, particularly asymmetrically substituted ones, the reduction in Pauli repulsion and the distortion energy can be the dominant factors influencing reactivity, rather than FMO interactions. nih.gov Mono-substituted tetrazines, for instance, can exhibit high reactivity due to a more asynchronous approach of the dienophile, which minimizes steric repulsion and the energy needed for geometric distortion. nih.gov

Furthermore, the inclusion of solvent effects in computational models has been shown to be critical for accurate predictions, as reaction rates can vary significantly between the gas phase and solution. acs.orgnih.govresearchgate.net Implicit solvent models, such as the SMD model, can provide a more realistic representation of the reaction environment and lead to better correlations between calculated activation barriers and experimental rate constants. acs.orgnih.gov For instance, in aqueous media, the stabilization of polarized transition states by the solvent can have a significant impact on the reaction kinetics. acs.orgnih.gov

Data Tables

The following tables present data from computational studies on substituted tetrazines, illustrating the principles of predictive modeling for reactivity. While not exclusively focused on this compound, the data for methyl- and amino-substituted tetrazines provide valuable insights into the expected behavior of this compound.

Table 1: Calculated Gibbs Free Energies of Activation for the Reaction of Substituted Tetrazines with Ethylene (B1197577)

This table showcases how different substituents on the tetrazine ring affect the calculated energy barrier for a model Diels-Alder reaction. A lower activation energy corresponds to a higher predicted reactivity.

| Tetrazine Derivative | Substituent(s) | Calculated Gibbs Free Energy of Activation (kcal/mol) |

| 1,2,4,5-Tetrazine | None | 24.8 nih.gov |

| 3,6-Dimethyl-1,2,4,5-tetrazine | 3,6-di-Methyl | 26.7 nih.gov |

| 3,6-Diphenyl-1,2,4,5-tetrazine (B188303) | 3,6-di-Phenyl | 27.1 nih.gov |

Data sourced from a computational study using ethylene as a model dienophile. nih.gov

Table 2: Comparison of Calculated Reaction Barriers and Experimental Rate Constants for Substituted Tetrazines in an Aqueous Solvent Model

This table highlights the correlation between computationally predicted reaction barriers and experimentally measured reaction rates for a series of substituted tetrazines in an aqueous environment. This demonstrates the predictive power of including solvent effects in the models.

| Tetrazine Substituent | Calculated Reaction Barrier (kcal/mol) | Experimental Second-Order Rate Constant (M⁻¹s⁻¹) |

| 4-substituted Phenyl | Varies with substituent | 20,000 - 130,000 acs.orgnih.gov |

| 5-substituted Phenyl | Varies with substituent | 70,000 - 110,000 acs.orgnih.gov |

| 6-substituted Phenyl | Varies with substituent | 25,000 - 80,000 acs.orgnih.gov |

Rate constants are for the reaction with axial-trans-cyclooctene-PEG4 in DPBS buffer. Calculated barriers are from DFT calculations including an implicit water solvent model. acs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization of 6 Methyl 1,2,4,5 Tetrazin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including heterocyclic systems like tetrazines. ipb.pt By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. ipb.pt For compounds such as 6-Methyl-1,2,4,5-tetrazin-3-amine and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive characterization. ipb.pt

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In the case of this compound derivatives, the chemical shifts (δ) of the methyl protons and any protons on substituent groups are key identifiers.

The methyl group protons on the tetrazine ring typically appear as a singlet in the upfield region of the spectrum. For instance, in N-(4-aminobenzyl)-6-methyl-1,2,4,5-tetrazin-3-amine, the methyl protons present a singlet at approximately 2.66 ppm when measured in DMSO-d6. rsc.org Similarly, for 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid, the methyl singlet is observed at 3.03 ppm in the same solvent. acs.orgnih.gov The exact position of this singlet can be influenced by the solvent and the nature of the other substituent on the tetrazine ring. For example, in (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride, the methyl singlet shifts to 3.11 ppm in D₂O. acs.orgnih.gov

Protons on the substituent groups provide further structural confirmation. In (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, the benzylic protons appear as a singlet at 4.36 ppm, and the aromatic protons show as doublets at 7.74 and 8.48 ppm. acs.orgnih.gov

Interactive Data Table: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity | Reference |

| (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine Hydrochloride | D₂O | 3.11 (3H, s), 4.36 (2H, s), 7.74 (2H, d, J = 8.5 Hz), 8.48 (2H, d, J = 8.0 Hz) | acs.orgnih.gov |

| 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine Hydrochloride | D₂O | 1.51 (2H, pentet, J = 15.5 Hz), 1.73 (2H, pentet, J = 15 Hz), 1.95 (2H, pentet, J = 15 Hz), 3.02 (2H, t, J = 7.5 Hz), 3.34 (2H, t, J = 7.5 Hz), 4.77 (3H, s) | acs.orgnih.gov |

| 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic Acid | DMSO-d₆ | 3.03 (3H, s), 8.20 (2H, d, J = 9.0 Hz), 8.58 (2H, d, J = 8 Hz) | acs.orgnih.gov |

| N-(4-methoxyphenyl)-6-methyl-1,2,4,5-tetrazin-3-amine | DMSO-d₆ | 1H NMR data available | rsc.org |

| N-(4-aminobenzyl)-6-methyl-1,2,4,5-tetrazin-3-amine | DMSO-d₆ | 2.66 (s, 3H), 4.42 (d, J = 6.4, 2H), 5.03 (bs, 2H), 6.05 (d, J = 9.6, 2H), 7.01 (d, J = 9.6, 2H), 8.54 (t, J = 6.4, 1H) | rsc.org |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy is crucial for identifying all unique carbon atoms in a molecule. For tetrazine derivatives, the signals for the two carbon atoms in the tetrazine ring are particularly characteristic, typically appearing far downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms. mdpi.com

In derivatives of this compound, the C3 and C6 carbons of the tetrazine ring resonate at approximately 160-170 ppm. acs.orgnih.govrsc.org For example, in (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride, the tetrazine carbons are observed at 170.36 ppm and 166.71 ppm. acs.orgnih.gov The methyl carbon attached to the ring typically appears at a much higher field, around 20-23 ppm. acs.orgnih.govrsc.org The specific chemical shifts provide insight into the electronic effects of the substituents. For instance, the carbon atoms of the 4H-1,2,4-triazole ring are confirmed by signals above 140 ppm, while the s-tetrazine ring carbons are identified by signals above 160 ppm. mdpi.com

Interactive Data Table: ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm | Reference |

| (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine Hydrochloride | D₂O | 170.36, 166.71, 140.06, 134.89, 132.61, 131.44, 45.59, 23.00 | acs.orgnih.gov |

| 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine Hydrochloride | D₂O | 172.49, 170.45, 42.21, 36.42, 29.78, 29.29, 27.91, 22.97 | acs.orgnih.gov |

| 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic Acid | DMSO-d₆ | 167.84, 167.17, 163.30, 136.18, 134.43, 130.67, 128.06, 21.36 | acs.orgnih.gov |

| N1-Boc-N3-(6-methyl-1,2,4,5-tetrazin-3-yl)-1,3-diaminopropane | CDCl₃ | 161.9, 161.68, 156.7, 79.7, 38.1, 37.6, 29.9, 28.5, 20.2 | rsc.org |

| N-(4-methoxyphenyl)-6-methyl-1,2,4,5-tetrazin-3-amine | DMSO-d₆ | 161.2, 160.7, 155.4, 131.3, 121.5, 114.1, 55.2, 19.7 | rsc.org |

Nitrogen-15 (¹⁵N) NMR Spectroscopy for Heterocyclic Nitrogen Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, tool for directly probing the nitrogen atoms that form the heterocyclic core of tetrazines. ipb.ptnih.gov The chemical shifts of the ¹⁵N nuclei are highly sensitive to the electronic environment, providing valuable data on bonding, hybridization, and aromaticity. nih.govresearchgate.net For the 1,2,4,5-tetrazine (B1199680) ring, one would expect to observe distinct signals for the N1/N5 and N2/N4 positions, reflecting their different chemical environments. The study of ¹⁵N chemical shifts, both in solution and in the solid state, is crucial for characterizing tetrazine and dihydrotetrazine derivatives. nih.gov The integration of bioorthogonal chemistry with hyperpolarized ¹⁵N₄-1,2,4,5-tetrazines has been highlighted as a powerful molecular tagging strategy in NMR and MRI. nih.gov

Two-Dimensional (2D) NMR Techniques

The increasing complexity of synthetic derivatives necessitates the use of 2D NMR techniques to unambiguously assign proton and carbon signals. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. numberanalytics.comnanalysis.com It is used to definitively link a proton signal to the carbon signal of the atom it is attached to, for example, confirming the assignment of the methyl protons to the methyl carbon. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. ipb.ptnumberanalytics.com It is invaluable for establishing the connectivity across the entire molecule. For instance, an HMBC spectrum would show a correlation between the methyl protons and both the C6 and C5a/C3a carbons of the tetrazine ring, confirming the position of the methyl group. ipb.pt

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds, helping to trace out the proton spin systems within a molecule's substituent groups. ipb.pt

These advanced techniques are essential for the complete and accurate structural elucidation of novel tetrazine derivatives. ipb.pt

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For derivatives of this compound, HRMS is the definitive method for confirming their identity post-synthesis. rsc.org The experimental m/z value for the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is compared to the calculated value based on the expected elemental formula. A close match provides strong evidence for the successful synthesis of the target compound. acs.orgnih.govrsc.org

Interactive Data Table: HRMS Data for this compound Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine | [M+H]⁺ | 202.1087 | 202.1090 | acs.orgnih.gov |

| 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | [M+H]⁺ | 182.1400 | 182.1405 | nih.gov |

| 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic Acid | [M-H]⁻ | 215.0574 | 215.0574 | acs.orgnih.gov |

| N-(4-methoxyphenyl)-6-methyl-1,2,4,5-tetrazin-3-amine | [M+H]⁺ | 218.1036 | 218.1044 | rsc.org |

| 3-(4-chlorophenoxy)-6-methyl-1,2,4,5-tetrazine | [M+H]⁺ | 223.0381 | 223.0383 | rsc.org |

| 3-(dodecylthio)-6-methyl-1,2,4,5-tetrazine | [M+H]⁺ | 297.2017 | 297.2112 | rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. In the context of this compound and its derivatives, LC-MS is instrumental for assessing purity, monitoring reaction progress, and analyzing complex biological mixtures after bioorthogonal labeling reactions.

Typically, reverse-phase high-performance liquid chromatography (HPLC) is employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) with a modifier like trifluoroacetic acid (TFA). nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time (Rt) of a compound is a characteristic property under specific chromatographic conditions and can be used for its identification. For instance, in the analysis of a tetrazine ligation reaction, the disappearance of the starting materials and the appearance of a new peak corresponding to the product can be monitored. nih.gov The reaction between a trans-cyclooctene (B1233481) modified peptide and dipyridyl-tetrazine was shown to go to completion within 15 minutes, as evidenced by the absence of the starting peptide in the LC-MS analysis. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for tetrazine derivatives as it is a soft ionization method that minimizes fragmentation of the analyte molecules. nih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, through tandem mass spectrometry (MS/MS), structural details. For example, LC-MS analysis of a reaction mixture containing a trans-cyclooctene modified peptide (20 µM) and dipyridyl-tetrazine (50 µM) showed a peak corresponding to the ligated product with a mass of 848.55 ([M+2H]2+), confirming the successful reaction. nih.gov

The purity of synthesized tetrazine compounds is routinely assessed by analytical HPLC coupled with a UV-Vis detector, often a photodiode array (PDA) detector, which can monitor the absorbance at multiple wavelengths simultaneously. nih.govgoogle.com This is particularly useful for tetrazines as they possess a characteristic visible absorption band. nih.gov

Table 1: Exemplary LC-MS Data for Tetrazine Derivatives

| Compound/Peptide | Molecular Weight (Da) | Observed m/z | Ion Type | Reference |

| Tetrazine-ligated peptide 11 | - | 848.55 | [M+2H]2+ | nih.gov |

| trans-cyclooctene modified peptide 10 | - | 735.61 | [M+2H]2+ | nih.gov |

| 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | 216.19 | 215.0574 | [M-H]- | nih.govacs.org |

| (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine | 201.23 | 202.1090 | [M+H]+ | nih.govacs.org |

| 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | 181.24 | 182.1405 | [M+H]+ | nih.gov |

Energy-Resolved Fragmentation Studies for Structural Elucidation of Nitrogen Heterocycles

Energy-resolved fragmentation studies, typically performed using tandem mass spectrometry (MS/MS), provide detailed structural information about ions by analyzing their fragmentation patterns at different collision energies. nih.govresearchgate.net This technique is particularly valuable for the structural elucidation of nitrogen heterocycles like this compound, where the fragmentation pathways can reveal the connectivity of atoms within the molecule.

In a typical experiment, the parent ion of interest is mass-selected and then subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then mass-analyzed. By varying the collision energy, one can control the extent of fragmentation. Low-energy CID might only break the weakest bonds, while high-energy CID can lead to more extensive fragmentation, providing a more complete picture of the molecule's structure.

For nitrogen heterocycles, a common fragmentation pathway involves the loss of small, stable neutral molecules like nitrogen (N₂), hydrogen cyanide (HCN), or ammonia (B1221849) (NH₃). acs.orgrsc.orgrsc.org The fragmentation of 3,6-disubstituted-1,2,4,5-tetrazines under electron impact has been shown to initiate with the elimination of N₂ from the tetrazine ring, followed by the cleavage of the remaining N-N bond. acs.org The study of cationic fragments of pyrimidine, a related nitrogen heterocycle, revealed that the dominant fragmentation channel is the loss of HCN. rsc.org

Energy-resolved CID studies can help to distinguish between isomers. nih.govresearchgate.net Different isomers will often have different bond dissociation energies and, therefore, will fragment differently at a given collision energy. This approach has been successfully used to differentiate structural isomers of nitrogen heterocycles in complex mixtures like petroleum. nih.govresearchgate.net

The fragmentation of tetrazine-cyclized peptides has also been investigated. nih.gov UV irradiation can be used to linearize the cyclic peptides, which can then be sequenced using tandem mass spectrometry. nih.gov This highlights the utility of fragmentation studies in the broader context of applications involving tetrazine derivatives.

Table 2: Common Neutral Losses Observed in the Fragmentation of Nitrogen Heterocycles

| Neutral Loss | Molecular Formula | Mass (Da) |

| Nitrogen | N₂ | 28 |

| Hydrogen Cyanide | HCN | 27 |

| Ammonia | NH₃ | 17 |

| Methyl Radical | CH₃ | 15 |

Optical Spectroscopy

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique for characterizing tetrazine compounds, as their distinct color is a result of electronic transitions in the visible region of the electromagnetic spectrum. The 1,2,4,5-tetrazine core is responsible for a weak n→π* transition, which typically appears as a sharp absorption band in the range of 510-550 nm. nih.govresearchgate.net This transition is formally forbidden but becomes weakly allowed, giving tetrazines their characteristic pink to reddish color. The molar extinction coefficient (ε) for this transition is relatively low. For example, a tetrazine-functionalized dextran (B179266) exhibited an absorption maximum at 520 nm with a molar extinction coefficient of 430 M⁻¹cm⁻¹. doi.org

In addition to the n→π* transition, tetrazines also exhibit more intense π→π* transitions at shorter wavelengths, typically in the UV region. researchgate.netresearchgate.net The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the tetrazine ring. Electron-donating or electron-withdrawing groups can shift the absorption maxima to longer or shorter wavelengths, respectively.

The UV-Vis spectrum of a tetrazine-containing amino acid showed a characteristic absorption peak in the visible range. nih.gov The disappearance of the visible absorption band upon reaction with a dienophile, such as a trans-cyclooctene, is a hallmark of the inverse electron-demand Diels-Alder (iEDDA) reaction and is often used to monitor the reaction progress. ub.edu

Table 3: UV-Visible Absorption Data for Selected Tetrazine Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Reference |

| Tetrazine-functionalized dextran | - | 520 | 430 | doi.org |

| 3-bromo-6-methyl-1,2,4,5-tetrazine derivatives | Dichloromethane (B109758) | 530-540 | - | ub.edu |

Photoluminescent Properties and Fluorescence Spectroscopy

While many tetrazine derivatives are only weakly fluorescent or non-fluorescent, certain structural modifications can lead to significant photoluminescence. Fluorescence spectroscopy is a sensitive technique used to study the emission of light from a substance that has absorbed light. ossila.com It provides information about the electronic structure and excited state dynamics of a molecule.

The fluorescence of tetrazines is often quenched due to efficient non-radiative decay pathways. nih.gov However, the introduction of specific substituents can enhance fluorescence quantum yields. For instance, some tetrazine derivatives with oxygen-containing substituents have been shown to be fluorescent. ub.edu A study of heteroatom-substituted tetrazines revealed that ether-bridged tetrazines exhibited moderate fluorescence with quantum yields greater than 12%. ub.edu

The fluorescence of aminotetrazine has been studied in a supersonic jet, revealing a much longer fluorescence lifetime (154 ns) compared to unsubstituted tetrazine (0.9 ns). rsc.orgrsc.org This suggests that the amino group significantly alters the photophysical properties of the tetrazine core. The emission spectrum of aminotetrazine excited at 18411 cm⁻¹ shows distinct vibronic features. rsc.org

A key application of tetrazine fluorescence is in the development of "turn-on" fluorescent probes for bioorthogonal imaging. nih.gov In these systems, a fluorescent reporter is attached to the tetrazine in such a way that its fluorescence is quenched. Upon reaction of the tetrazine with a dienophile, the quenching is relieved, and a strong fluorescence signal is observed. This strategy has been used for no-wash fluorescence imaging in living cells. nih.gov

Table 4: Photoluminescent Data for Selected Tetrazine Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (ΦF) | Reference |

| Ether-bridged tetrazines | ~530-540 | 580-590 | >0.12 | ub.edu |

| 3,6-bis(4-(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine | - | - | ~1 | mdpi.com |

Electrochemical Characterization

The electrochemical properties of this compound and its derivatives are of interest due to the redox-active nature of the tetrazine ring. Cyclic voltammetry (CV) is a commonly used technique to investigate the reduction and oxidation processes of these compounds. Tetrazines can undergo reversible or quasi-reversible reduction to form radical anions and dianions.

The redox potentials of tetrazines are sensitive to the electronic nature of their substituents. Electron-withdrawing groups tend to make the reduction potential more positive (easier to reduce), while electron-donating groups have the opposite effect. This tunability of redox potentials is attractive for applications in areas such as organic electronics and energy storage.

For example, a series of 3,6-diphenyl-1,2,4,5-tetrazine (B188303) derivatives with different electron-donating and -withdrawing groups were studied by cyclic voltammetry to tune their redox potentials for use as electrode materials in Li-ion cells. researchgate.net In another study, thiolated tetrazines were self-assembled on gold surfaces, and their redox behavior was investigated using cyclic voltammetry. A reduction peak at -0.47 V and an oxidation peak at 0.28 V (vs. Ag/AgCl) were observed, corresponding to the interconversion between the tetrazine and its dihydrotetrazine form. nih.gov The electrochemical control of the tetrazine ligation reaction has also been demonstrated, where the redox state of the tetrazine on an electrode surface could be used to control its reactivity. nih.gov

Table 5: Electrochemical Data for a Thiolated Tetrazine Derivative

| Process | Potential (V vs. Ag/AgCl) | Reference |

| Reduction (Epc) | -0.47 | nih.gov |

| Oxidation (Epa) | 0.28 | nih.gov |

Emerging Trends and Future Research Directions

Development of Novel Synthetic Routes for Diverse Tetrazine Scaffolds

The synthesis of tetrazine compounds, including 6-Methyl-1,2,4,5-tetrazin-3-amine, has traditionally relied on methods like the Pinner synthesis. nih.govmdpi.com However, this classical two-step approach, which involves the condensation of nitriles with hydrazine (B178648) followed by oxidation, is often limited to aromatic tetrazines and can result in low yields for alkyl-substituted derivatives. nih.gov Recognizing these limitations, researchers are actively pursuing more efficient and versatile synthetic strategies.

A significant advancement is the development of a Lewis acid-promoted, one-pot method for generating a wide range of symmetric and asymmetric alkyl tetrazines with various functional groups. nih.govacs.org This approach has proven effective in increasing the yield of monosubstituted tetrazines. nih.gov Additionally, a one-pot conversion of esters to 3-thiomethyltetrazines has been developed, providing versatile intermediates for synthesizing unsymmetrical tetrazines through palladium-catalyzed cross-coupling and thioether reduction. researchgate.net These modern methods, including microwave-assisted, solid-phase, and metal-based reactions, are expanding the library of accessible tetrazine scaffolds. researchgate.netbohrium.com

Recent strategies have also focused on creating unsymmetrical functionalized tetrazines through de novo synthetic methodologies and post-modification cross-coupling. acs.org One such innovative approach is the creation of a triazolyl-tetrazine scaffold from shelf-stable ethynyl-tetrazines and azides, which offers improved stability and reactivity. acs.org

Advanced Understanding of Reactivity-Stability Paradigms in Tetrazine Systems

A critical area of research is the intricate relationship between the reactivity and stability of tetrazine compounds. It is widely recognized that electron-withdrawing groups on the tetrazine ring enhance reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions but often decrease stability under physiological conditions. harvard.eduresearchgate.net This reactivity/stability trade-off presents a significant challenge for in vivo applications. acs.org

Recent computational and experimental studies have provided deeper insights into this paradigm. acs.orgchemrxiv.org It has been revealed that the distortion of the tetrazine ring, caused by intramolecular N-N repulsion, plays a crucial role in accelerating the cycloaddition reaction without compromising stability. chemrxiv.org This discovery challenges the long-held belief that reactivity is solely governed by the electron-withdrawing nature of substituents. acs.orgchemrxiv.org

Furthermore, the development of triazolyl-tetrazines represents a practical application of this advanced understanding. acs.org The 1,4-triazole substituent acts as a weak inductively electron-withdrawing group, enhancing the physiological stability of the tetrazine while the intramolecular electron-pair repulsion between the triazole and tetrazine rings promotes bioorthogonal kinetics. acs.org

Exploration of New Dienophile Substrates and Reaction Conditions

The utility of tetrazines like this compound in bioorthogonal chemistry is heavily dependent on their reaction partners, known as dienophiles. While strained alkenes like trans-cyclooctene (B1233481) (TCO) are known for their rapid reaction kinetics, research is ongoing to expand the repertoire of dienophiles to suit various applications. nih.govnih.gov

One promising development is the use of methylcyclopropene, which is small, stable, and reactive enough for biological applications, minimizing steric hindrance. nih.govacs.org Norbornadiene derivatives are also being explored for tetrazine-mediated transfer reactions. nih.govacs.org Another novel class of dienophiles is potassium arylethynyltrifluoroborates, which react with tetrazines in a fast and controllable manner. acs.org The reaction with these dienophiles can be triggered by chemical additives, offering temporal control. acs.org

Researchers are also investigating the influence of reaction conditions. For instance, the reactivity of some tetrazines can be controlled by altering the redox state of the reactants, a principle that has been successfully applied to modify electrode surfaces. nih.govacs.org

Integration of Computational Design in Tetrazine Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, and the study of tetrazines is no exception. bohrium.com Quantum-chemical computational methods are being employed to design novel tetrazine-based molecules with specific properties, such as high energy density and stability. figshare.comresearchgate.net These computational approaches allow for the prediction of molecular structures and a range of properties, guiding synthetic efforts toward promising candidates. figshare.com

For instance, computational analysis has been used to suggest beneficial modifications to existing dienophiles, such as the introduction of a nitrogen atom into a dibenzocyclooctyne (DIBO) structure. acs.org In the context of bioorthogonal chemistry, computational screening of tetrazine derivatives helps identify structural elements that lead to a better ratio of reactivity with strained alkenes versus stability against nucleophiles. rsc.org The distortion/interaction model, a computational tool, has been instrumental in understanding the enhanced reactivity of certain sulfone- and sulfoxide-substituted tetrazines. rsc.org

Expanding the Scope of Applications in Chemical Biology and Materials Science

The unique properties of tetrazines, including this compound, have positioned them as powerful tools in both chemical biology and materials science. In chemical biology, tetrazine bioorthogonal chemistry is widely used for imaging, detection, and diagnostics. nih.govacs.orgresearchgate.net The rapid and selective nature of tetrazine ligations enables the labeling of biomolecules in living systems, even at low concentrations. nih.govfrontiersin.org

Fluorogenic probes based on tetrazines have been developed for no-wash fluorescence imaging in living cells and animals. nih.govacs.org These probes are initially non-fluorescent but become brightly fluorescent upon reaction with a target, allowing for clear visualization of biological processes. nih.govacs.org Furthermore, tetrazine derivatives are being explored for pretargeted positron emission tomography (PET) imaging in cancer diagnosis. acs.orgnih.gov

In materials science, the ability to form stable linkages through tetrazine chemistry is being harnessed to create novel materials. For example, tetrazine-based reactions are used in the development of hydrogel microfibers and other complex synthetic materials. bohrium.com The nitrogen-rich nature of the tetrazine ring also makes it a key component in the design of high-energy-density materials (HEDMs) for applications as explosives and propellants. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.